Cas no 1644-86-6 (2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine)

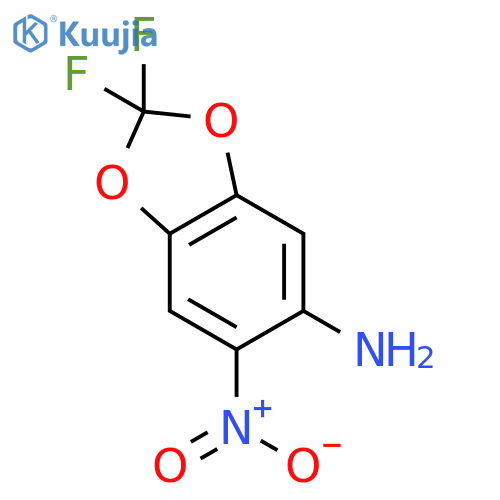

1644-86-6 structure

商品名:2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine

2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxol-5-amine,2,2-difluoro-6-nitro-

- 2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine

- 2,2-difluoro-6-nitro-1,3-benzodioxol-5-amine

- 1,3-Benzodioxol-5-amine,2,2-difluoro-6-nitro

- 2,2-difluoro-6-nitrobenzo[d][1,3]dioxol-5-amine

- 4,5-[(Difluoromethylene)dioxy]-2-nitro-aniline

- 4-Nitro-5-amino-1,2-difluormethylendioxy-benzol

- Aniline,4,5-[(difluoromethylene)dioxy]-2-nitro-(7CI,8CI)

- 1,3-Benzodioxol-5-amine, 2,2-difluoro-6-nitro-

- 2,2-Difluoro-6-nitROBEnzo[1,3]dioxol-5-amine

- J-010144

- 1644-86-6

- AKOS027447333

- DTXSID80578136

- FT-0666838

- 2,2-difluoro-6-nitro-2H-1,3-benzodioxol-5-amine

- SCHEMBL15554220

- 2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine

-

- インチ: InChI=1S/C7H4F2N2O4/c8-7(9)14-5-1-3(10)4(11(12)13)2-6(5)15-7/h1-2H,10H2

- InChIKey: LTOFLIJPFCURIU-UHFFFAOYSA-N

- ほほえんだ: O=[N+](C1C(N)=CC2OC(OC=2C=1)(F)F)[O-]

計算された属性

- せいみつぶんしりょう: 218.01400

- どういたいしつりょう: 218.01391294g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.7±0.1 g/cm3

- ゆうかいてん: 140-1410C

- ふってん: 309.0±42.0 °C at 760 mmHg

- フラッシュポイント: 140.7±27.9 °C

- PSA: 90.30000

- LogP: 2.60290

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D445860-250mg |

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine |

1644-86-6 | 250mg |

$638.00 | 2023-05-18 | ||

| TRC | D445860-500mg |

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine |

1644-86-6 | 500mg |

$1171.00 | 2023-05-18 | ||

| TRC | D445860-100mg |

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine |

1644-86-6 | 100mg |

$276.00 | 2023-05-18 | ||

| TRC | D445860-50mg |

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine |

1644-86-6 | 50mg |

$150.00 | 2023-05-18 | ||

| TRC | D445860-25mg |

2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine |

1644-86-6 | 25mg |

$104.00 | 2023-05-18 |

2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

1644-86-6 (2,2-Difluoro-6-nitro-benzo1,3dioxol-5-ylamine) 関連製品

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬